2-Methoxy-6-(pyrimidin-2-yl)benzoic acid
Description
2-Methoxy-6-(pyrimidin-2-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a pyrimidinyl substituent at the 6-position of the aromatic ring. Pyrimidine, a six-membered heterocycle with two nitrogen atoms, confers unique electronic and steric properties to the compound, making it valuable in medicinal chemistry and agrochemical research. Its synthesis often involves coupling reactions between pyrimidine precursors and substituted benzoic acids. For instance, substituted 2-(pyrimidin-2-yl)-benzoic acids can be synthesized using 2-carbamimidoylbenzoic acid as a precursor under optimized conditions .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-methoxy-6-pyrimidin-2-ylbenzoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-9-5-2-4-8(10(9)12(15)16)11-13-6-3-7-14-11/h2-7H,1H3,(H,15,16) |
InChI Key |
XEOMLIWDLNNEIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C2=NC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-Methoxy-6-(pyrimidin-2-yl)benzoic Acid
Key Observations :
- Pyrimidine vs. Phenyl Groups : Replacing pyrimidinyl with 4-methoxyphenyl (as in 3ba) reduces heterocyclic interactions but maintains utility in catalytic reactions .
- Electron-Withdrawing Groups : The trifluoromethyl group in 2-Methoxy-6-(trifluoromethyl)benzoic acid increases hydrophobicity and thermal stability (melting point >130°C) compared to pyrimidinyl derivatives .
- Positional Effects : Substituent position (ortho, meta, para) significantly impacts bioactivity. For example, sulfonylurea herbicides with pyrimidinyl groups at the 2-position exhibit higher herbicidal efficacy due to optimized binding to acetolactate synthase .
Table 2: Functional Comparison of Select Derivatives
Biosensor Recognition : Benzoic acid derivatives with para-substituted pyrimidinyl groups may exhibit stronger binding to biosensors like sBAD in yeast, which favors para > ortho > meta substituents .
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